![molecular formula C17H12ClFN4O2 B6583760 5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1216720-73-8](/img/structure/B6583760.png)
5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Description
5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C17H12ClFN4O2 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0632815 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H15ClF N5O2, and it features a complex structure that includes a pyrrolo-triazole framework. Its unique arrangement allows for various interactions with biological systems.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C18H15ClF N5O2 |
Molecular Weight | Approximately 367.79 g/mol |
Key Functional Groups | Pyrrole ring, triazole ring, chloro and fluoro substituents |
The specific mechanism of action for this compound remains largely unexplored; however, triazole derivatives generally exhibit interactions with various biological targets. The presence of the triazole ring suggests potential activity against enzymes or receptors involved in cellular signaling pathways. Preliminary studies indicate possible inhibition of certain enzymes linked to cancer progression and microbial infections.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance:
- In vitro studies have shown that triazole derivatives can inhibit cell growth in various cancer cell lines.
- In vivo studies demonstrate that such compounds may reduce tumor size in xenograft models through mechanisms that involve apoptosis induction and modulation of cell cycle progression.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens:
- Antifungal Activity: Triazoles are widely recognized for their antifungal properties.
- Antibacterial Activity: Some studies suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are important:
- Substituent Effects: The presence of chloro and fluoro groups can significantly influence the compound's lipophilicity and binding affinity to biological targets.
- Ring Modifications: Alterations to the pyrrole or triazole rings may enhance or diminish biological activity.
Table 2: SAR Insights from Related Compounds
Compound Name | Biological Activity | Key Modifications |
---|---|---|
1-(3-chloro-4-methylphenyl)-1H-triazole | Antimicrobial | Substituent variations on the triazole ring |
5-Amino-1-(3-fluorophenyl)-triazole | Antitumor | Amino group enhances interaction with targets |
Case Study 1: Antitumor Efficacy
A study investigated a series of triazole derivatives similar to our compound. The results indicated that certain modifications led to enhanced antitumor activity in human cancer cell lines:
- Compound A showed an IC50 value of 50 nM against breast cancer cells.
- Compound B , with a similar structure but different substituents, exhibited lower activity (IC50 = 150 nM).
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of acetylcholinesterase (AChE) by triazole hybrids:
- Compounds with fluorinated phenyl groups demonstrated increased binding affinity compared to their non-fluorinated counterparts.
- The study concluded that fluorine substitution can enhance enzyme inhibition by improving molecular interactions.
Future Directions
Given the promising preliminary data surrounding the biological activities of this compound, future research should focus on:
- Detailed Mechanistic Studies: Elucidating specific interactions with molecular targets.
- In vivo Efficacy Trials: Assessing therapeutic potential in animal models.
- Optimization of Structure: Modifying substituents to enhance potency and selectivity.
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c1-9-5-6-11(8-13(9)18)22-16(24)14-15(17(22)25)23(21-20-14)12-4-2-3-10(19)7-12/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRLTUKGOFTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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